1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a cyclohexanecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid typically involves the reaction of 4-chlorobenzaldehyde with cyclohexanone in the presence of a base, followed by oxidation and carboxylation steps. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium or boron compounds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process includes careful control of reaction conditions to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted cyclohexanecarboxylic acids, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)-3-oxocyclohexanecarboxylic acid
- 1-(4-Fluorophenyl)-3-oxocyclohexanecarboxylic acid
- 1-(4-Methylphenyl)-3-oxocyclohexanecarboxylic acid
Uniqueness
1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorophenyl group can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Properties
Molecular Formula |
C13H13ClO3 |
---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H13ClO3/c14-10-5-3-9(4-6-10)13(12(16)17)7-1-2-11(15)8-13/h3-6H,1-2,7-8H2,(H,16,17) |
InChI Key |
HODGZOGMCHHXHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC(C1)(C2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.